molecular formula C16H15N3O4 B4518697 2-cyclopropyl-5-[(3-oxopiperazino)carbonyl]-1H-isoindole-1,3(2H)-dione

2-cyclopropyl-5-[(3-oxopiperazino)carbonyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B4518697
M. Wt: 313.31 g/mol
InChI Key: ZDLRBMUFQCXQTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyclopropyl-5-[(3-oxopiperazino)carbonyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole derivatives. Isoindole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Scientific Research Applications

Preparation Methods

The synthesis of 2-cyclopropyl-5-[(3-oxopiperazino)carbonyl]-1H-isoindole-1,3(2H)-dione typically involves multiple steps, including the formation of the isoindole core and subsequent functionalization. One common method involves the reaction of N,N-dimethoxy-N-methyl-1,8-naphthyridine-3-carboxamide with a Grignard reagent to form an intermediate, which is then reacted with different aromatic aldehydes to produce the desired compound . Industrial production methods may involve optimization of reaction conditions to improve yield and purity.

Chemical Reactions Analysis

2-cyclopropyl-5-[(3-oxopiperazino)carbonyl]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-cyclopropyl-5-[(3-oxopiperazino)carbonyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

2-cyclopropyl-5-[(3-oxopiperazino)carbonyl]-1H-isoindole-1,3(2H)-dione can be compared with other isoindole derivatives, such as:

The uniqueness of this compound lies in its specific functional groups and the resulting biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-cyclopropyl-5-(3-oxopiperazine-1-carbonyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4/c20-13-8-18(6-5-17-13)14(21)9-1-4-11-12(7-9)16(23)19(15(11)22)10-2-3-10/h1,4,7,10H,2-3,5-6,8H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDLRBMUFQCXQTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)N4CCNC(=O)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-cyclopropyl-5-[(3-oxopiperazino)carbonyl]-1H-isoindole-1,3(2H)-dione
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2-cyclopropyl-5-[(3-oxopiperazino)carbonyl]-1H-isoindole-1,3(2H)-dione
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2-cyclopropyl-5-[(3-oxopiperazino)carbonyl]-1H-isoindole-1,3(2H)-dione
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2-cyclopropyl-5-[(3-oxopiperazino)carbonyl]-1H-isoindole-1,3(2H)-dione
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2-cyclopropyl-5-[(3-oxopiperazino)carbonyl]-1H-isoindole-1,3(2H)-dione
Reactant of Route 6
2-cyclopropyl-5-[(3-oxopiperazino)carbonyl]-1H-isoindole-1,3(2H)-dione

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